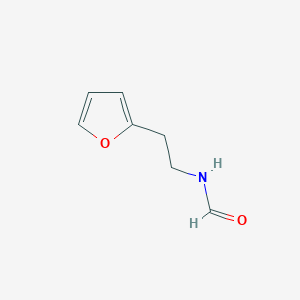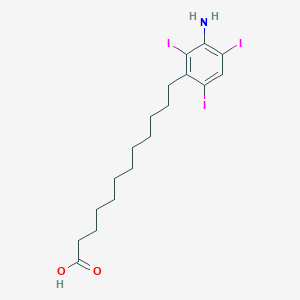
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
概要
説明
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorine, hydrazinyl, and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.
Hydrazinylation: The introduction of the hydrazinyl group is achieved by reacting the starting material with hydrazine hydrate under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing chlorine or fluorine.
科学的研究の応用
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of molecular functions. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
類似化合物との比較
Similar Compounds
4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the chlorine substitution, which may influence its chemical properties and applications.
Uniqueness
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is unique due to the presence of both chlorine and fluorine substitutions on the pyrimidine ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
1152109-90-4 |
|---|---|
分子式 |
C5H6ClFN4S |
分子量 |
208.65 g/mol |
IUPAC名 |
(6-chloro-5-fluoro-2-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H6ClFN4S/c1-12-5-9-3(6)2(7)4(10-5)11-8/h8H2,1H3,(H,9,10,11) |
InChIキー |
SMEWGZSOMRSWLB-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(C(=N1)Cl)F)NN |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acetamide,n-[(7-methyl-1h-indol-3-yl)methyl]-](/img/structure/B8629760.png)
![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B8629763.png)
![2-[2,6-Di(propan-2-yl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B8629767.png)
![2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B8629783.png)



